1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione
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Overview
Description
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione is a heterocyclic compound that features both an oxadiazole and a pyrazolidine-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazinylquinolones with diethyl malonate . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione is unique due to the presence of both the oxadiazole and pyrazolidine-dione moieties
Properties
CAS No. |
143995-04-4 |
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Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H8N4O3/c16-8-6-9(17)15(13-8)11-12-10(14-18-11)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16) |
InChI Key |
PQCUCJSOFIZCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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